molecular formula C22H20ClFN2O4S B5144862 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B5144862
M. Wt: 462.9 g/mol
InChI Key: JVQINDRBDODTFC-UHFFFAOYSA-N
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Description

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzylsulfamoyl, methylphenoxy, and chloro-fluorophenyl groups.

Preparation Methods

The synthesis of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired product.

Chemical Reactions Analysis

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-15-11-18(31(28,29)25-13-16-5-3-2-4-6-16)8-10-21(15)30-14-22(27)26-17-7-9-20(24)19(23)12-17/h2-12,25H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQINDRBDODTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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